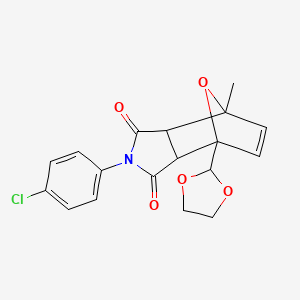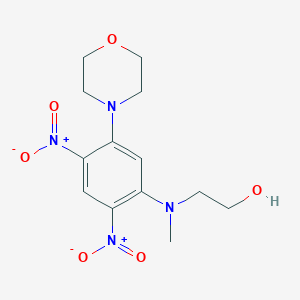
2-(4-Chlorophenyl)-4-(1,3-dioxolan-2-yl)-7-methyl-3a,7a-dihydro-4,7-epoxyisoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenyl)-4-(1,3-dioxolan-2-yl)-7-methyl-3a,7a-dihydro-4,7-epoxyisoindole-1,3-dione is a complex organic compound that belongs to the class of epoxyisoindole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-4-(1,3-dioxolan-2-yl)-7-methyl-3a,7a-dihydro-4,7-epoxyisoindole-1,3-dione typically involves multi-step organic reactions. The starting materials often include 4-chlorobenzaldehyde, 1,3-dioxolane, and other reagents that facilitate the formation of the epoxyisoindole core. Common reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial synthesis may also incorporate advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance reaction rates and product quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-4-(1,3-dioxolan-2-yl)-7-methyl-3a,7a-dihydro-4,7-epoxyisoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different functional groups, such as ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorophenyl group can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent choice, and reaction time are critical factors that influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its unique structure may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: The compound’s potential therapeutic properties could be explored for the treatment of various diseases.
Industry: It may find applications in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-4-(1,3-dioxolan-2-yl)-7-methyl-3a,7a-dihydro-4,7-epoxyisoindole-1,3-dione involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(4-Chlorophenyl)-4-(1,3-dioxolan-2-yl)-7-methyl-3a,7a-dihydro-4,7-epoxyisoindole-1,3-dione include other epoxyisoindole derivatives with different substituents on the phenyl or dioxolane rings. Examples include:
- 2-(4-Bromophenyl)-4-(1,3-dioxolan-2-yl)-7-methyl-3a,7a-dihydro-4,7-epoxyisoindole-1,3-dione
- 2-(4-Methylphenyl)-4-(1,3-dioxolan-2-yl)-7-methyl-3a,7a-dihydro-4,7-epoxyisoindole-1,3-dione
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. The presence of the chlorophenyl group, dioxolane ring, and epoxyisoindole core imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
2-(4-chlorophenyl)-4-(1,3-dioxolan-2-yl)-7-methyl-3a,7a-dihydro-4,7-epoxyisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO5/c1-17-6-7-18(25-17,16-23-8-9-24-16)13-12(17)14(21)20(15(13)22)11-4-2-10(19)3-5-11/h2-7,12-13,16H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFUTYJFLORCQMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C=CC(O1)(C3C2C(=O)N(C3=O)C4=CC=C(C=C4)Cl)C5OCCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzoyl)thiomorpholine](/img/structure/B5050421.png)


![2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B5050454.png)
![3-cyclopentyl-N-(2-methoxydibenzo[b,d]furan-3-yl)propanamide](/img/structure/B5050458.png)
![(6Z)-6-[[1-[(4-chlorophenyl)methyl]indol-3-yl]methylidene]-5-imino-2-(trifluoromethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5050467.png)
![1-[5-(2,4,6-Trimethylphenoxy)pentyl]pyrrolidine](/img/structure/B5050474.png)

![1-[4-[(4-Bromophenyl)methyl]piperazin-1-yl]-2-(4-methylphenoxy)ethanone;oxalic acid](/img/structure/B5050503.png)
![1-[4-(4-Nitrophenyl)piperazin-1-yl]-2-phenoxybutan-1-one](/img/structure/B5050510.png)
![ethyl 4-{[(4-chlorophenyl)(phenyl)methyl]amino}-1-piperidinecarboxylate](/img/structure/B5050513.png)
![(5E)-5-{[2,5-dimethyl-1-(4-methylpyridin-2-yl)-1H-pyrrol-3-yl]methylidene}-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5050528.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-(3-hydroxypropyl)ethanediamide](/img/structure/B5050530.png)
